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molecular formula C11H11BrO2 B8692345 6-bromo-7-methoxy-3,4-dihydronaphthalen-2(1H)-one

6-bromo-7-methoxy-3,4-dihydronaphthalen-2(1H)-one

Cat. No. B8692345
M. Wt: 255.11 g/mol
InChI Key: BCSFZJBOXGPAPB-UHFFFAOYSA-N
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Patent
US08999990B2

Procedure details

To a DCM solution of (4-Bromo-3-methoxyphenyl)acetic acid (900 mg, 3.67 mmol) was added oxalyl chloride (0.64 ml, 7.3 mmol) and a drop of DMF. The solution was allowed to stir at RT for 3 hours, at which point bubbling stopped. The volatiles were removed under vacuum, and the residue was redissolved in DCM. The solution was cooled to 0° C. To this solution was added aluminum trichloride (1.2 g, 9.2 mmol). After stirring the mixture for 15 minutes, ethylene was bubbled into the reaction. The reaction was poured into ice, extracted with DCM, washed with brine, and purified by MPLC. LC-MS (IE, m/z): 255 [M+1]+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
0.64 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)Cl.[Br:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]([OH:14])=O)=[CH:7][C:6]=1[O:15][CH3:16].[C:17](Cl)(=O)[C:18](Cl)=O.[Cl-].[Cl-].[Cl-].[Al+3]>CN(C=O)C>[Br:4][C:5]1[CH:10]=[C:9]2[C:8](=[CH:7][C:6]=1[O:15][CH3:16])[CH2:11][C:12](=[O:14])[CH2:18][CH2:17]2 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
900 mg
Type
reactant
Smiles
BrC1=C(C=C(C=C1)CC(=O)O)OC
Name
Quantity
0.64 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT for 3 hours, at which point
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
bubbling
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was redissolved in DCM
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0° C
STIRRING
Type
STIRRING
Details
After stirring the mixture for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
ethylene was bubbled into the reaction
ADDITION
Type
ADDITION
Details
The reaction was poured into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
purified by MPLC

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC=1C=C2CCC(CC2=CC1OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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